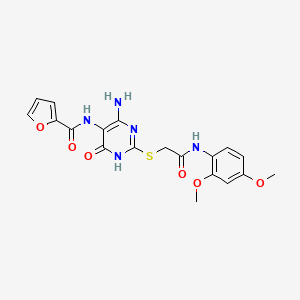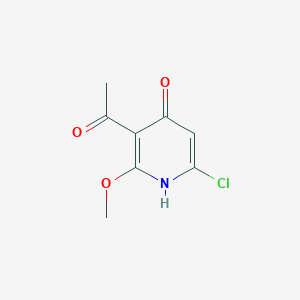
ClC1=CC(=C(C(=N1)OC)C(C)=O)O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C1C=CC(=C(C(=N1)OC)C(C)=O)O, also known as 4-Hydroxy-3-methoxybenzaldehyde, is a chemical compound that has a wide range of applications in scientific research. It is a natural product derived from plant sources and has been used in various biochemical and physiological studies.
作用机制
Target of Action
The primary target of the compound “ClC1=CC(=C(C(=N1)OC)C©=O)O” is the ClC-1 protein channel . This channel facilitates the rapid passage of chloride ions across cellular membranes, thereby orchestrating skeletal muscle excitability . Malfunction of ClC-1 is associated with myotonia congenita, a disease impairing muscle relaxation .
Mode of Action
The compound interacts with its target, the ClC-1 protein channel, by modulating the channel’s function . This pathway exhibits distinct features, including a central glutamate residue known to confer voltage-dependence .
Biochemical Pathways
The compound affects the biochemical pathways related to skeletal muscle excitability . The stimulation of intracellular biochemical pathways can increase the skeletal muscle gCl in vivo and in vitro, such as following application of growth hormone, insulin-like growth factor-1, or taurine .
Result of Action
The compound’s action results in the modulation of skeletal muscle excitability . By interacting with the ClC-1 protein channel, the compound can influence muscle relaxation and potentially alleviate symptoms of diseases like myotonia congenita .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH and adenine nucleotides are known to regulate ClC-1 through interactions between the so-called cystathionine-β-synthase (CBS) domains and the intracellular vestibule . .
实验室实验的优点和局限性
ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde has several advantages for use in lab experiments. It is a natural product, which makes it easy to obtain and use in experiments. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively expensive, which can limit its use in some experiments.
未来方向
There are several potential future directions for the use of ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde in scientific research. It could be used to investigate the effects of oxidative stress on other organs and systems, such as the nervous system or the reproductive system. Additionally, it could be used to study the effects of inflammation on other organs and systems. Finally, it could be used to study the effects of dietary antioxidants on health and disease.
合成方法
ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde can be synthesized by a variety of methods. The most common method is the oxidation of 4-methoxybenzyl alcohol using potassium permanganate. This method produces a yield of approximately 80%. Other methods include the use of chromium trioxide, vanadium pentoxide, and hydrochloric acid.
科学研究应用
ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purine and pyrimidine nucleotides. ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde has also been used to study the effects of oxidative stress on cells, as well as the effects of oxidative stress on the cardiovascular system. Additionally, it has been used to study the effects of inflammation on the immune system.
属性
IUPAC Name |
3-acetyl-6-chloro-2-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4(11)7-5(12)3-6(9)10-8(7)13-2/h3H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGBEFSUBAVHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=CC1=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2922848.png)
![Ethyl 3-(4-chlorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2922849.png)
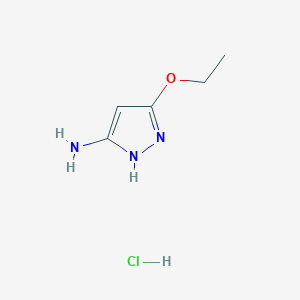
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2922854.png)
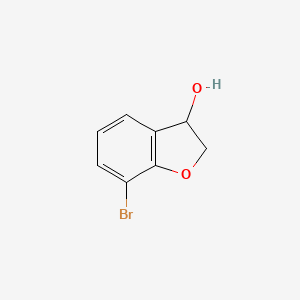
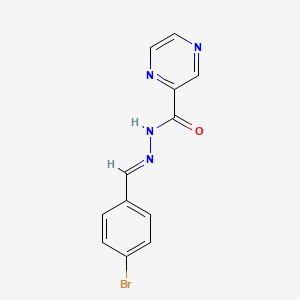
![5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2922858.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2922862.png)

![N-[(1-Methyl-2-oxopiperidin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922865.png)
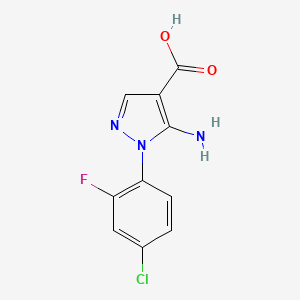
![N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2922868.png)
